3-(3,4-dimethoxybenzylidene)-5-(2,5-dimethylphenyl)-2(3H)-furanone
Overview
Description
3-(3,4-dimethoxybenzylidene)-5-(2,5-dimethylphenyl)-2(3H)-furanone, also known as DMDF, is a synthetic compound that has gained significant attention in the scientific community due to its potential applications in various fields. DMDF is a furanone derivative that has been synthesized using different methods.
Mechanism of Action
The mechanism of action of 3-(3,4-dimethoxybenzylidene)-5-(2,5-dimethylphenyl)-2(3H)-furanone is not yet fully understood. However, studies have shown that this compound exerts its biological activities by modulating various signaling pathways in the cells. This compound has been shown to inhibit the production of pro-inflammatory cytokines, such as TNF-α and IL-6, by blocking the activation of NF-κB signaling pathway. This compound has also been shown to induce apoptosis in cancer cells by activating the caspase-dependent pathway.
Biochemical and Physiological Effects:
This compound has been shown to possess various biochemical and physiological effects. Studies have shown that this compound possesses anti-inflammatory properties by inhibiting the production of pro-inflammatory cytokines. This compound has also been shown to possess antioxidant properties by scavenging free radicals and protecting cells from oxidative damage. In addition, this compound has been shown to possess anti-tumor properties by inducing apoptosis in cancer cells.
Advantages and Limitations for Lab Experiments
3-(3,4-dimethoxybenzylidene)-5-(2,5-dimethylphenyl)-2(3H)-furanone has several advantages for lab experiments. It is a synthetic compound that can be easily synthesized using different methods. This compound is also stable and can be stored for a long time without degradation. However, this compound also has some limitations for lab experiments. This compound is expensive, and the synthesis method requires specialized equipment and expertise. In addition, the mechanism of action of this compound is not yet fully understood, which limits its potential applications.
Future Directions
There are several future directions for 3-(3,4-dimethoxybenzylidene)-5-(2,5-dimethylphenyl)-2(3H)-furanone research. One of the major areas of research is its potential applications in the food industry as a synthetic flavoring agent. This compound can also be investigated for its potential applications in the development of new drugs for the treatment of various diseases. In addition, the mechanism of action of this compound can be further investigated to understand its biological activities better. Finally, the synthesis method of this compound can be optimized to reduce the cost and increase the yield.
Conclusion:
In conclusion, this compound is a synthetic compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound has been synthesized using different methods and has been extensively studied for its potential applications in the food industry and medicine. This compound possesses anti-inflammatory, antioxidant, and anti-tumor properties, making it a potential candidate for the development of new drugs. However, this compound also has some limitations for lab experiments, and its mechanism of action is not yet fully understood. There are several future directions for this compound research, including its potential applications in the food industry and medicine, optimization of the synthesis method, and further investigation of its mechanism of action.
Scientific Research Applications
3-(3,4-dimethoxybenzylidene)-5-(2,5-dimethylphenyl)-2(3H)-furanone has been extensively studied for its potential applications in various fields. One of the major areas of research is its use as a synthetic flavoring agent. This compound has been shown to possess a sweet, floral, and fruity aroma, making it a potential candidate for use in the food industry. This compound has also been investigated for its potential applications in the field of medicine. Studies have shown that this compound possesses anti-inflammatory, antioxidant, and anti-tumor properties, making it a potential candidate for the development of new drugs.
properties
IUPAC Name |
(3E)-3-[(3,4-dimethoxyphenyl)methylidene]-5-(2,5-dimethylphenyl)furan-2-one | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20O4/c1-13-5-6-14(2)17(9-13)19-12-16(21(22)25-19)10-15-7-8-18(23-3)20(11-15)24-4/h5-12H,1-4H3/b16-10+ | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QVRKYVYXPLTMGG-MHWRWJLKSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C)C2=CC(=CC3=CC(=C(C=C3)OC)OC)C(=O)O2 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC(=C(C=C1)C)C2=C/C(=C\C3=CC(=C(C=C3)OC)OC)/C(=O)O2 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20O4 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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